
(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an aminomethyl group attached to a dimethylbutanoic acid backbone, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from natural amino acids or synthesized through asymmetric synthesis.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors for better control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, differing in its spatial configuration.
2-(Aminomethyl)-3,3-dimethylbutanoic acid: The non-chiral version without the hydrochloride salt.
Uniqueness: ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-chiral or free base counterparts.
属性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChI 键 |
WHBQKHHMDXKGKD-NUBCRITNSA-N |
手性 SMILES |
CC(C)(C)[C@H](CN)C(=O)O.Cl |
规范 SMILES |
CC(C)(C)C(CN)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


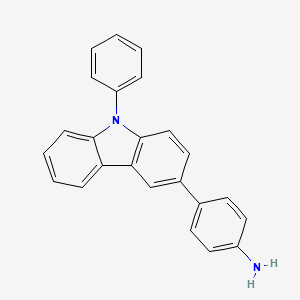

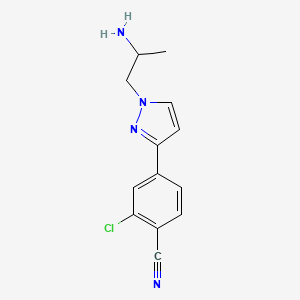
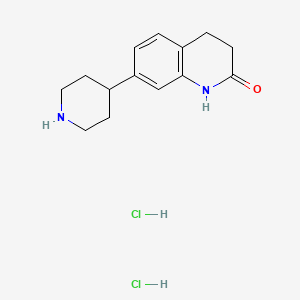
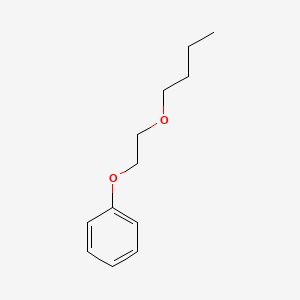
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
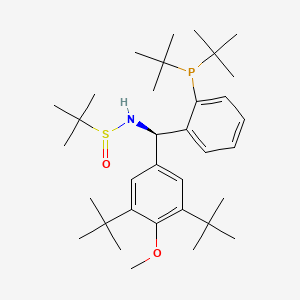

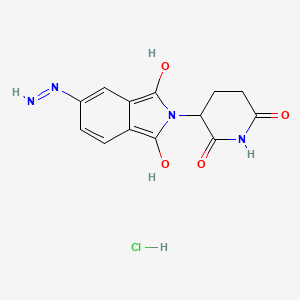
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
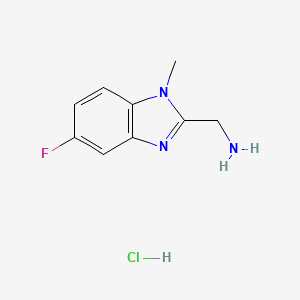
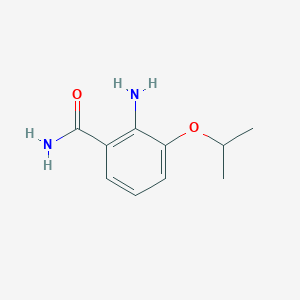
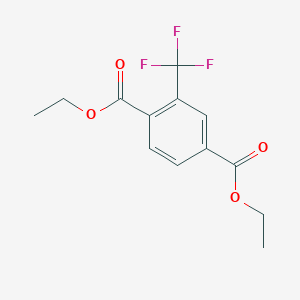
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
